molecular formula C12H13NO2 B14034651 Methyl 3,5-dimethyl-1H-indole-2-carboxylate

Methyl 3,5-dimethyl-1H-indole-2-carboxylate

Cat. No.: B14034651
M. Wt: 203.24 g/mol
InChI Key: LOGQJJDJYKEDSC-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,5-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-3-carboxylate
  • Methyl indole-5-carboxylate
  • Dimethyl indole-2,3-dicarboxylate

Uniqueness

Methyl 3,5-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of methyl groups at positions 3 and 5 can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3,5-dimethyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(13-10)12(14)15-3/h4-6,13H,1-3H3

InChI Key

LOGQJJDJYKEDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)OC

Origin of Product

United States

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